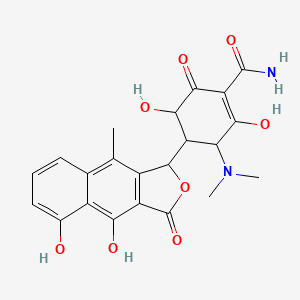

Terbutryn-d9

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Terbutryn-d9, also known as terbutryn-d9, is a synthetic herbicide used in agriculture to control weeds. It is a member of the triazine family of herbicides and is used to control a wide variety of broadleaf weeds and grasses. It is a selective herbicide, meaning it only affects certain plants and does not harm crops. Terbutryn-d9 has been used for over 40 years and has been found to be an effective and safe herbicide.

作用機序

Terbutryn-d9 works by inhibiting photosynthesis in plants. The herbicide binds to a specific site in the photosynthetic machinery, preventing the production of energy from light. This leads to the death of the plant due to a lack of energy.

Biochemical and Physiological Effects

Terbutryn-d9 has been shown to have a wide range of biochemical and physiological effects on plants. It has been found to inhibit photosynthesis, reduce root growth, reduce leaf area, and reduce chlorophyll content. It can also cause leaf burn and necrosis, as well as reduced seed production.

実験室実験の利点と制限

The main advantage of using Terbutryn-d9 in laboratory experiments is its selectivity. It is a selective herbicide, meaning it only affects certain plants and does not harm crops. This makes it an ideal choice for experiments in which the effects of herbicides on different plant species need to be studied. The main limitation of Terbutryn-d9 is its persistence in the environment. It has been found to remain in the soil for long periods of time, which can have negative impacts on the environment.

将来の方向性

The future of Terbutryn-d9 research includes further studies into its effects on different plant species, its effects on soil fertility, and its potential for herbicide resistance in weeds. In addition, further research is needed to evaluate the environmental impacts of Terbutryn-d9 and to develop ways to reduce its persistence in the environment. Finally, more research is needed to develop new methods of applying Terbutryn-d9 to reduce its impact on non-target organisms.

合成法

Terbutryn-d9 is synthesized from isopropyl alcohol, ethylene glycol, and cyanuric chloride. The reaction is carried out in an aqueous solution at a temperature of 40-50°C. The reaction is catalyzed by a strong base, such as sodium hydroxide or potassium hydroxide. The reaction results in the formation of the Terbutryn-d9 molecule, which is then isolated and purified.

科学的研究の応用

Terbutryn-d9 has been studied extensively in the scientific literature. It has been used in experiments to study the effects of herbicides on different plant species, as well as to study the effects of environmental factors on herbicide efficacy. It has also been used to study the effects of herbicides on soil fertility and microbial communities. In addition, Terbutryn-d9 has been used in studies to evaluate the potential for herbicide resistance in weeds.

特性

| { "Design of the Synthesis Pathway": "The synthesis of Terbutryn-d9 involves the incorporation of nine deuterium atoms into the Terbutryn molecule. This can be achieved through a series of synthetic steps that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Terbutryn", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Terbutryn is reacted with a deuterated reagent in the presence of a deuterated solvent to introduce the first deuterium atom.", "Step 2: The resulting product is then subjected to a second deuterated reagent in the presence of a deuterated solvent to introduce the second deuterium atom.", "Step 3: The process is repeated until all nine deuterium atoms have been incorporated into the Terbutryn molecule.", "Step 4: The final product, Terbutryn-d9, is purified and characterized using standard analytical techniques." ] } | |

CAS番号 |

1246817-01-5 |

製品名 |

Terbutryn-d9 |

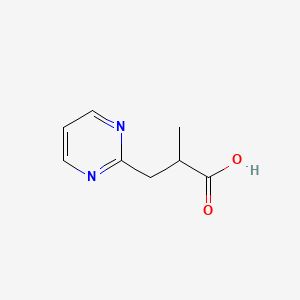

分子式 |

C10H19N5S |

分子量 |

250.412 |

IUPAC名 |

4-N-ethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3 |

InChIキー |

IROINLKCQGIITA-WVZRYRIDSA-N |

SMILES |

CCNC1=NC(=NC(=N1)SC)NC(C)(C)C |

同義語 |

N2-(1,1-Dimethylethyl-d9)-N4-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine; 2-Ethylamino-4-methylthio-6-tert-(butyl-d9)amino-1,3,5-triazine; 2-Methylthio-4-ethylamino-6-tert-(butyl-d9)amino-s-triazine; A 1866-d9; Clarosan-d9; GS 14260-d9; Igran-d9; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。